ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
“Ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate” is a derivative of fluoroquinolones . Fluoroquinolones are a family of antibacterials that have been in the pharmaceutical market for nearly three decades . They have a high level of antibacterial activity and a wide spectrum that surpasses many antibiotics .
Synthesis Analysis
The synthesis of fluoroquinolones involves structural modifications by incorporating substituents into various positions or by means of annelation . The synthesis of “4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID”, a related compound, has been reported from "4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER" .
Molecular Structure Analysis
The molecular structure of fluoroquinolones involves a quinolone skeleton with fluorine atoms incorporated at various positions . The specific structure of “this compound” is not explicitly mentioned in the search results.
Chemical Reactions Analysis
Fluoroquinolones can undergo various structural modifications . For example, a related compound, “7-氯-6-氟-1-环丙基-1,4-二氢-4-氧-3-喹啉羧酸”, can react with some bases to form salts and can undergo esterification reactions under acidic conditions .
Mechanism of Action
Target of Action
It is structurally similar to fluoroquinolones , a class of antibacterials that primarily target bacterial DNA-gyrase . This enzyme is crucial for bacterial DNA replication, making it an effective target for antibacterial drugs .
Mode of Action
Like other fluoroquinolones, this compound likely interacts with its targets by inhibiting bacterial DNA-gyrase . This inhibition disrupts the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription . As a result, the bacterial cell cannot replicate or transcribe its DNA, leading to cell death .
Biochemical Pathways
Based on its similarity to fluoroquinolones, it likely affects the dna replication pathway in bacteria by inhibiting the action of dna-gyrase . This inhibition disrupts the normal functioning of the bacteria, leading to its death .
Pharmacokinetics
Fluoroquinolones, which are structurally similar, are generally well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action are likely similar to those of fluoroquinolones. By inhibiting DNA-gyrase, the compound prevents the bacteria from replicating and transcribing its DNA . This leads to the death of the bacterial cell .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the activity and stability of similar compounds .
Safety and Hazards
The safety information for “ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Fluoroquinolones have potential in the treatment of infectious diseases caused by strains resistant to many other classes of antibacterials . A related compound, “7-氯-6-氟-1-环丙基-1,4-二氢-4-氧-3-喹啉羧酸”, is an important intermediate compound often used in the synthesis of other organic compounds. It has potential anti-tumor and antiviral activities, indicating promising applications in drug research .
Properties
IUPAC Name |
ethyl 7-fluoro-1-methyl-4-oxoquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-3-18-13(17)10-7-15(2)11-6-8(14)4-5-9(11)12(10)16/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHSGWPMKVCLCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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